N(1),N(4)-Bis(4-(2-amino-2-iminoethyl)phenyl)terephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(1),N(4)-Bis(4-(2-amino-2-iminoethyl)phenyl)terephthalamide is a complex organic compound characterized by its unique structure, which includes two amino-iminoethyl groups attached to a terephthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(4)-Bis(4-(2-amino-2-iminoethyl)phenyl)terephthalamide typically involves multi-step organic reactions. One common method includes the reaction of terephthaloyl chloride with 4-(2-amino-2-iminoethyl)aniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N(1),N(4)-Bis(4-(2-amino-2-iminoethyl)phenyl)terephthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino-iminoethyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N(1),N(4)-Bis(4-(2-amino-2-iminoethyl)phenyl)terephthalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high strength or conductivity.
Mechanism of Action
The mechanism of action of N(1),N(4)-Bis(4-(2-amino-2-iminoethyl)phenyl)terephthalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-[4-[2-[4-(2-amino-2-iminoethyl)phenyl]ethyl]-2-thiazolyl]-
- N-[4-[2-[4-(2-amino-2-iminoethyl)phenyl]ethyl]-2-thiazolyl]acetamide
Uniqueness
N(1),N(4)-Bis(4-(2-amino-2-iminoethyl)phenyl)terephthalamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
5373-30-8 |
---|---|
Molecular Formula |
C24H24N6O2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
1-N,4-N-bis[4-(2-amino-2-iminoethyl)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H24N6O2/c25-21(26)13-15-1-9-19(10-2-15)29-23(31)17-5-7-18(8-6-17)24(32)30-20-11-3-16(4-12-20)14-22(27)28/h1-12H,13-14H2,(H3,25,26)(H3,27,28)(H,29,31)(H,30,32) |
InChI Key |
APLDXVHTOUGARW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=N)N)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.